(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol
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Overview
Description
(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol is a complex organic compound characterized by the presence of a chlorophenyl group, methoxyimino groups, and a propenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of Methoxyimino Groups:
Formation of the Propenol Backbone: The final step involves the formation of the propenol backbone through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxyimino groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxyimino groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol: Similar structure with a bromine atom instead of chlorine.
(1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol imparts unique electronic properties, influencing its reactivity and binding affinity. This makes it distinct from its bromine and fluorine analogs.
Properties
Molecular Formula |
C12H13ClN2O3 |
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Molecular Weight |
268.69 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8- |
InChI Key |
ZGMDNHXBNIVMQX-ZNDFLSNFSA-N |
Isomeric SMILES |
CON/C=C(\C=N/OC)/C(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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